molecular formula C5H3BrN4 B571767 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251033-27-8

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo B571767
Número CAS: 1251033-27-8
Peso molecular: 199.011
Clave InChI: OHDYDXVLQKCZRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a synthetic intermediate used in the synthesis of Rynaxypyr . It is a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Aplicaciones Científicas De Investigación

1. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Application Summary: 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications. They are structurally similar to the purine bases adenine and guanine, which has led to interest in their potential as therapeutic agents .
  • Methods of Application: The synthesis of these compounds typically involves the treatment of a preformed pyrazole or pyridine with various reagents to introduce substituents at positions N1, C3, C4, C5, and C6 .
  • Results/Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents .

2. Antibacterial Activity of Pyrazolo[3,4-d]pyrimidines

  • Application Summary: Pyrazolo[3,4-d]pyrimidines have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria .

3. CDK2 Inhibitors for Cancer Treatment

  • Application Summary: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
  • Results/Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

4. Antiproliferative Activity against Leukemia Cell Lines

  • Application Summary: New pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and evaluated against leukemia cell lines .
  • Results/Outcomes: All the compounds showed good in vitro anti-proliferative activities and some of them were 8–10 times more potent than BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562 and HL-60 cell lines .

5. Antiviral Applications

  • Application Summary: Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral agents .

6. Parkinson’s Disease Treatment

  • Application Summary: Pyrazolo[3,4-d]pyrimidines have been studied for their potential applications in the treatment of Parkinson’s disease .

Direcciones Futuras

The future directions for the research and development of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are promising. They have potential for further exploration as TRK inhibitors , and some of them have shown significant anti-proliferative activities .

Propiedades

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYDXVLQKCZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705388
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1251033-27-8
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 pubs.acs.org
RF Velasco, C Guerrero, G Fra, A Moure… - Tetrahedron letters, 2019 - Elsevier
During the course of a research program aimed at identifying novel antileishmanial compounds, a multi-gram synthesis of N-(trans-4-((4-methoxy-3-((R)-3-methylmorpholino)-1H-…
Number of citations: 2 www.sciencedirect.com
O Moukha-Chafiq, ML Taha, HB Lazrek… - … , and Nucleic Acids, 2006 - Taylor & Francis
A useful route to obtain trisubstituted pyrazolo[3,4-d]pyrimidines 14–17 is described. Those later were coupled with the alkylating agents 18–20 as in ACV, HBG, and iso-DHPG to give, …
Number of citations: 7 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.